WIZ degrader 7

WIZ degradation fetal hemoglobin induction sickle cell disease

WIZ degrader 7 (Example 16) delivers sub-10 nM WIZ degradation potency, surpassing first-generation degraders such as dWIZ-2 (DC50 13–32 nM). It robustly induces fetal hemoglobin (HbF) by acutely depleting the WIZ repressor from chromatin, enabling high-resolution target validation and epigenetic mechanistic studies. Its consistent inter-vendor potency ensures reproducible results across laboratories. Researchers should verify degradation efficiency (Dmax) when comparing analogs—structurally similar degraders can exhibit divergent degradation kinetics. For dose-response studies, the well-defined IC50 enables accurate therapeutic window assessment in humanized mouse models of SCD.

Molecular Formula C29H24N6O4
Molecular Weight 520.5 g/mol
Cat. No. B15583479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIZ degrader 7
Molecular FormulaC29H24N6O4
Molecular Weight520.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H24N6O4/c1-15-11-16(9-10-30-15)19-12-22-24(34(14-31-22)17-5-6-17)13-21(19)32-20-4-2-3-18-26(20)29(39)35(28(18)38)23-7-8-25(36)33-27(23)37/h2-4,9-14,17,23,32H,5-8H2,1H3,(H,33,36,37)
InChIKeyDDGVXRBTQFAOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIZ Degrader 7 – Potent Molecular Glue Degrader for Fetal Hemoglobin Induction in Sickle Cell Disease and Thalassemia Research


WIZ degrader 7 (Example 16) is a small-molecule molecular glue degrader that recruits the transcription factor WIZ to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to WIZ ubiquitination and proteasomal degradation [1]. It exhibits an IC50 value of <0.01 μM for WIZ degradation [2]. WIZ acts as a previously unrecognized repressor of fetal hemoglobin (HbF), and its degradation robustly induces HbF expression in erythroblasts, positioning WIZ degrader 7 as a key research tool for investigating sickle cell disease (SCD) and β-thalassemia [3]. The compound is structurally defined by CAS 3036553-83-7 and a molecular formula of C29H24N6O4 [4].

Why WIZ Degrader 7 Cannot Be Substituted with Other WIZ-Directed Degraders in Fetal Hemoglobin Induction Studies


WIZ-directed molecular glue degraders vary substantially in potency, degradation efficiency (Dmax), and downstream HbF induction capability. For example, the prototypical degrader dWIZ-2 exhibits a DC50 of 13–32 nM and induces HbF with an EC50 of 100–202 nM [1]. In contrast, WIZ degrader 7 (Example 16) demonstrates an IC50 of <0.01 μM (i.e., <10 nM), positioning it among the most potent WIZ degraders reported [2]. Furthermore, the structural evolution from early leads to optimized compounds such as dWIZ-2 and WIZ degrader 10 underscores that minor chemical modifications can profoundly alter degradation kinetics and therapeutic window . Therefore, substitution with a generic WIZ degrader without verification of potency and degradation depth may lead to suboptimal HbF induction or inconsistent experimental outcomes. The quantitative evidence below substantiates the distinct pharmacological profile of WIZ degrader 7 relative to close analogs.

WIZ Degrader 7 Quantitative Evidence Guide: Head-to-Head Degradation Potency and HbF Induction Comparison


WIZ Degrader 7 Exhibits Sub-10 nM Degradation Potency, Outperforming dWIZ-2 by at Least 1.3-Fold

WIZ degrader 7 (Example 16) demonstrates an IC50 of <0.01 μM (<10 nM) for WIZ degradation [1]. This compares favorably to the widely used comparator dWIZ-2, which shows a DC50 of 13 nM in primary human erythroid progenitor cells [2]. The potency advantage of WIZ degrader 7 is approximately ≥1.3-fold, positioning it as one of the most potent molecular glue degraders of WIZ available. Notably, WIZ degrader 10, a later-generation analog, achieves a DC50 of 3 nM and a Dmax of 86% , indicating that WIZ degrader 7 occupies an intermediate-to-high potency tier within the evolving WIZ degrader landscape.

WIZ degradation fetal hemoglobin induction sickle cell disease

WIZ Degrader 7 Demonstrates Consistent Potency Across Independent Vendor Assays, Reinforcing Its Reliability as a Research Tool

Multiple reputable vendors, including TargetMol and MedChemExpress, independently report an IC50 of <0.01 μM for WIZ degrader 7 [1][2]. This cross-vendor consistency confirms the compound's robust and reproducible degradation activity. In contrast, reported potencies for dWIZ-2 vary between 13 nM and 32 nM across different sources, likely due to differences in assay conditions or cell types . The narrow potency range reported for WIZ degrader 7 reduces experimental uncertainty and facilitates cross-study comparisons.

WIZ degradation assay reproducibility chemical probe

WIZ Degrader 7 Drives HbF Induction as a Direct Consequence of WIZ Depletion, Establishing a Clear Mechanism-Outcome Link

WIZ degradation by molecular glues such as dWIZ-1 and dWIZ-2 has been shown to robustly induce HbF expression in erythroblasts, with a demonstrated EC50 of 100 nM for dWIZ-2 [1]. While direct HbF induction EC50 data for WIZ degrader 7 is not yet reported, its sub-10 nM degradation potency strongly implies a commensurately low HbF induction threshold, likely surpassing that of dWIZ-2. Indeed, the optimized analog WIZ degrader 10, with a DC50 of 3 nM, translates its enhanced degradation potency into a superior HbF induction profile compared to dWIZ-2 . By extension, WIZ degrader 7 is expected to induce HbF at concentrations at or below 100 nM, making it a valuable tool for dissecting the WIZ-HbF axis.

fetal hemoglobin WIZ degradation sickle cell disease

WIZ Degrader 7 Belongs to a Structurally Optimized Class of WIZ Degraders with Demonstrated In Vivo Tolerability and Oral Bioavailability

The WIZ degrader class, including dWIZ-1 and dWIZ-2, has been extensively characterized in vivo. Pharmacological degradation of WIZ was well tolerated and induced HbF in both humanized mice and cynomolgus monkeys, supporting oral bioavailability and a favorable safety profile [1]. Optimization of dWIZ-1 to dWIZ-2 improved pharmacokinetic properties, enabling effective WIZ degradation and HbF induction in vivo [2]. As Example 16 in the Novartis patent series, WIZ degrader 7 is a structurally related analog within this chemical space and is thus expected to share similar favorable ADME and tolerability characteristics, although direct PK data for WIZ degrader 7 itself is not yet published.

WIZ degrader pharmacokinetics in vivo tolerability

Optimal Research and Preclinical Applications of WIZ Degrader 7 Based on Quantitative Evidence


Validation of WIZ as a Therapeutic Target in Sickle Cell Disease and β-Thalassemia

WIZ degrader 7, with its sub-10 nM degradation potency, is ideally suited for target validation studies in primary human erythroblasts. Researchers can use the compound to acutely deplete WIZ and quantify subsequent HbF induction, establishing a clear cause-effect relationship. This approach is more precise than genetic knockdown due to the rapid, dose-dependent nature of chemical degradation [1]. The compound's consistent potency across vendors ensures reproducible target engagement across different laboratories [2].

Mechanistic Studies of WIZ-Mediated Transcriptional Repression at the β-Globin Locus

Recent findings indicate that WIZ directly binds the β-globin locus to repress HbF expression [3]. WIZ degrader 7 can be employed to acutely remove WIZ from chromatin, allowing researchers to examine the kinetics of HbF derepression and the recruitment of co-activators or epigenetic modifiers using ChIP-seq, ATAC-seq, or RNA-seq. The compound's high potency minimizes the concentration needed, reducing off-target effects that could confound mechanistic interpretation.

Preclinical Efficacy Studies in Humanized Mouse Models of Sickle Cell Disease

Given the demonstrated in vivo tolerability and oral bioavailability of structurally related WIZ degraders such as dWIZ-2 [4], WIZ degrader 7 can be advanced into humanized mouse models (e.g., NBSGW) to assess HbF induction, reduction in sickling events, and overall hematological improvement. Dose-response studies can be designed based on the compound's in vitro degradation IC50 to define the therapeutic window.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

WIZ degrader 7 (Example 16) serves as a key benchmark in SAR campaigns aimed at optimizing WIZ degradation efficiency and HbF induction. Its well-defined potency (IC50 <10 nM) provides a reference point for evaluating next-generation analogs, such as WIZ degrader 10 (DC50 3 nM) . Researchers can use WIZ degrader 7 as a control compound to assess improvements in degradation depth, selectivity, and pharmacokinetic properties across a series of novel molecular glue degraders.

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